molecular formula C17H11ClF3N3O2 B2464103 3-benzyl-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,4(1H,3H)-pyrimidinedione CAS No. 339096-65-0

3-benzyl-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,4(1H,3H)-pyrimidinedione

Cat. No.: B2464103
CAS No.: 339096-65-0
M. Wt: 381.74
InChI Key: KZDNQRLBXDNCQN-UHFFFAOYSA-N
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Description

3-benzyl-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,4(1H,3H)-pyrimidinedione is a complex organic compound that belongs to the class of pyrimidinediones

Mechanism of Action

Target of Action

Similar compounds with a trifluoromethylpyridine moiety have been used in the pharmaceutical and agrochemical industries . They are thought to interact with a variety of targets, depending on the specific derivative and its application .

Mode of Action

Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound may act as a nucleophile, being transferred from boron to palladium .

Biochemical Pathways

Compounds with similar structures have been used in sm cross-coupling reactions, which are key in carbon-carbon bond formation . This suggests that the compound may play a role in biochemical pathways involving carbon-carbon bond formation.

Pharmacokinetics

The physicochemical properties of the fluorine atom and the pyridine moiety in similar compounds are thought to contribute to their biological activities , which may influence their pharmacokinetic properties.

Result of Action

Similar compounds with a trifluoromethylpyridine moiety have been used in the pharmaceutical and agrochemical industries, suggesting that they may have a range of biological effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the unique physicochemical properties of the fluorine atom and the pyridine moiety in similar compounds are thought to contribute to their biological activities , which may be influenced by environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,4(1H,3H)-pyrimidinedione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The synthesis begins with the preparation of the 3-chloro-5-(trifluoromethyl)-2-pyridinyl precursor. This can be achieved through a series of halogenation and trifluoromethylation reactions on a pyridine ring.

    Benzylation: The next step involves the introduction of the benzyl group to the pyridine ring. This is typically done through a nucleophilic substitution reaction using benzyl chloride in the presence of a base.

    Cyclization to Form Pyrimidinedione: The final step involves the cyclization of the intermediate compound to form the pyrimidinedione ring. This can be achieved through a condensation reaction with urea or a similar reagent under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and optimized reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify specific functional groups, such as the chlorinated pyridine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or defluorinated products.

Scientific Research Applications

3-benzyl-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,4(1H,3H)-pyrimidinedione has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    3-benzyl-1-[3-chloro-2-pyridinyl]-2,4(1H,3H)-pyrimidinedione: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activities.

    3-benzyl-1-[5-(trifluoromethyl)-2-pyridinyl]-2,4(1H,3H)-pyrimidinedione: Lacks the chlorine atom, which may influence its reactivity and interactions with biological targets.

Uniqueness

The presence of both the chlorinated pyridine ring and the trifluoromethyl group in 3-benzyl-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,4(1H,3H)-pyrimidinedione makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical properties, such as increased stability and reactivity, as well as its potential biological activities.

Properties

IUPAC Name

3-benzyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF3N3O2/c18-13-8-12(17(19,20)21)9-22-15(13)23-7-6-14(25)24(16(23)26)10-11-4-2-1-3-5-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDNQRLBXDNCQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C=CN(C2=O)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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